

BI-D1870: A Comparative Guide to Its Specificity and Selectivity Profile

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Compound of Interest

Compound Name: *BI-D1870*

Cat. No.: *B1684656*

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BI-D1870 is a potent, ATP-competitive, and cell-permeable small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.^{[1][2]} It is widely utilized in cell biology and cancer research to investigate the physiological roles of RSK and to evaluate its potential as a therapeutic target. This guide provides a detailed comparison of **BI-D1870**'s performance against its intended targets and other kinases, supported by experimental data and protocols.

Quantitative Inhibitor Performance: A Comparative Analysis

The inhibitory activity of **BI-D1870** is most pronounced against the four isoforms of RSK, with IC₅₀ values in the low nanomolar range.^{[3][4]} Its selectivity has been evaluated against a broad panel of other kinases, revealing a complex profile that includes off-target effects at higher concentrations.

Target Kinase	BI-D1870 IC50 (nM)	Notes
Primary Targets (RSK Isoforms)		
RSK1	10 - 31	Potent inhibition of the N-terminal kinase domain.[1]
RSK2	20 - 24	Potent inhibition.
RSK3	18	High potency.
RSK4	15	Highest potency among RSK isoforms.
Known Off-Targets		
Polo-like kinase 1 (PLK1)	100	Identified as an off-target; BI-D1870 was originally screened for PLK1 inhibitors.
Aurora B	>100 (10-100x higher than RSK)	Significantly less potent inhibition compared to RSK.
MELK	Substantially inhibited	Noted as a significant off-target.
MST2	Substantially inhibited	Noted as a significant off-target.
GSK3 β	>100 (10-100x higher than RSK)	Significantly less potent inhibition.
JAK2 (pseudokinase domain)	~654	Identified as an off-target in a specific screen.
Poorly Inhibited/Unaffected Kinases		
MSK1	Not significantly inhibited at 0.1 μ M	MSK1 is the kinase most closely related to RSK.
10 other AGC Kinases	Not significantly inhibited	Demonstrates >500-fold selectivity over many kinases

in the same family.

ERK1/ERK2

Unaffected

Does not inhibit upstream activators of RSK.

Specificity and Selectivity Profile

BI-D1870 is a remarkably specific inhibitor of RSK isoforms compared to many other kinases, particularly within the AGC kinase family to which RSK belongs. It inhibits the N-terminal kinase domain of RSK1, RSK2, RSK3, and RSK4 with IC₅₀ values between 10 and 31 nM. This potency is ATP-competitive, meaning the observed IC₅₀ values can be lower when assays are performed at lower ATP concentrations.

Despite its high affinity for RSK, **BI-D1870** is not entirely specific. It was originally identified in a screen for Polo-like kinase 1 (PLK1) inhibitors and demonstrates an IC₅₀ of 100 nM for this target. At concentrations higher than those required for RSK inhibition, **BI-D1870** also inhibits other kinases, including Aurora B, MELK, MST2, and GSK3 β .

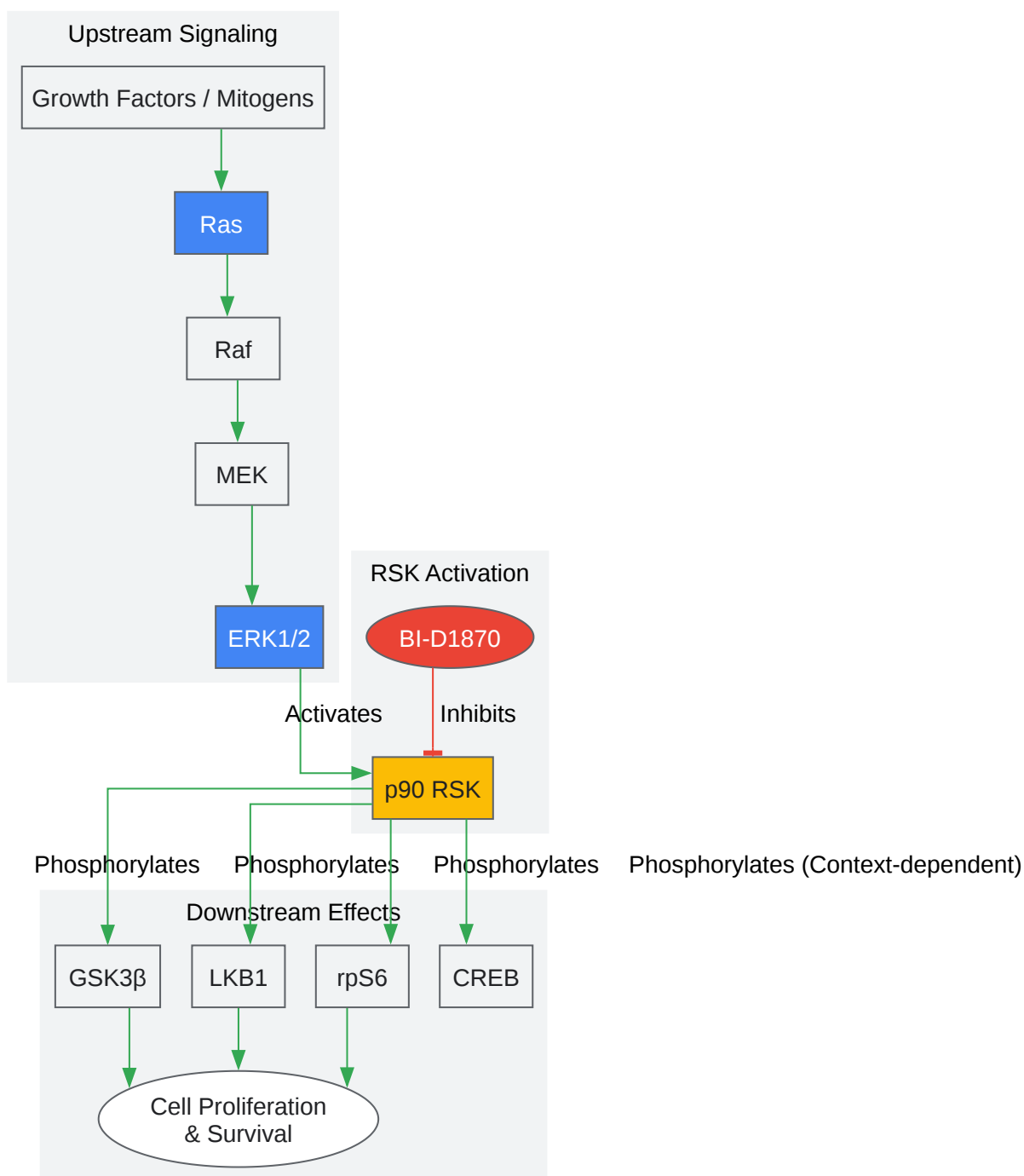
Researchers should be aware of potential RSK-independent effects. Studies have shown that **BI-D1870** can induce the accumulation of the cell cycle inhibitor p21 and alter mTORC1 signaling in a manner that is independent of its action on RSK. These off-target activities highlight the importance of using multiple experimental approaches, such as RNA interference, to validate findings attributed to RSK inhibition by **BI-D1870**.

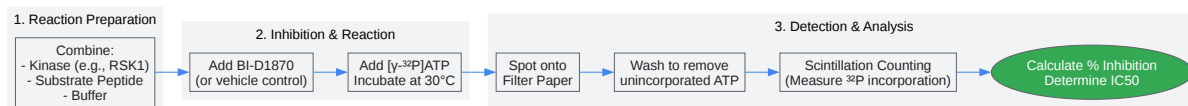
Comparison with Other RSK Inhibitors

- **SL0101**: Like **BI-D1870**, SL0101 is another widely used RSK inhibitor. However, studies have revealed that SL0101 and **BI-D1870** can have distinct and opposite off-target effects on the mTORC1-p70S6K signaling pathway, underscoring the need for careful interpretation of results obtained with either inhibitor alone.
- **FMK**: In contrast to **BI-D1870**, which targets the N-terminal kinase domain (NTKD) of RSK, FMK is an irreversible inhibitor that targets the C-terminal kinase domain (CTKD). This mechanistic difference can lead to divergent cellular effects.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by **BI-D1870** and a typical workflow for assessing its inhibitory activity.





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